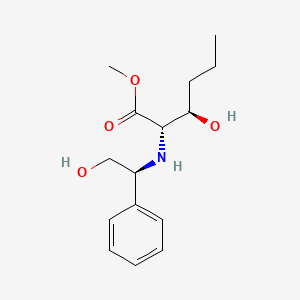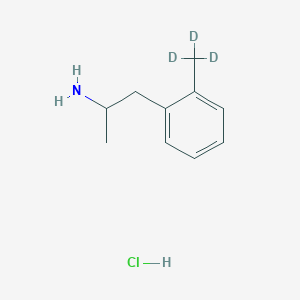
Ortetamine-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ortetamine-d3 Hydrochloride, also known as 2-methylamphetamine-d3 hydrochloride, is a deuterated form of ortetamine. Ortetamine is a stimulant drug belonging to the amphetamine class. It is structurally similar to methamphetamine and is known for its psychoactive properties. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of amphetamines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ortetamine-d3 Hydrochloride typically involves the introduction of deuterium atoms into the ortetamine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
Ortetamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Ortetamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of amphetamines.
Biology: Employed in studies investigating the effects of amphetamines on biological systems, including neurotransmitter release and receptor binding.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of amphetamines in the human body.
Industry: Applied in the development of new drugs and therapeutic agents targeting neurological disorders.
作用机制
Ortetamine-d3 Hydrochloride exerts its effects by acting on the central nervous system. It primarily targets the dopamine and norepinephrine transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the postsynaptic receptors, resulting in increased alertness, focus, and energy levels. The compound also affects the release of serotonin, contributing to its psychoactive properties.
相似化合物的比较
Ortetamine-d3 Hydrochloride is similar to other amphetamine derivatives such as:
Methamphetamine: Known for its potent stimulant effects but with higher abuse potential.
Dextroamphetamine: A more potent isomer of amphetamine with similar stimulant properties.
3-Methylamphetamine: Another structural analog with psychoactive effects but lower potency compared to dextroamphetamine.
The uniqueness of this compound lies in its deuterated form, which allows for more precise studies on the pharmacokinetics and metabolic pathways of amphetamines, providing valuable insights for scientific research.
属性
分子式 |
C10H16ClN |
|---|---|
分子量 |
188.71 g/mol |
IUPAC 名称 |
1-[2-(trideuteriomethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-8-5-3-4-6-10(8)7-9(2)11;/h3-6,9H,7,11H2,1-2H3;1H/i1D3; |
InChI 键 |
PIJNEJGPRPNSAE-NIIDSAIPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1CC(C)N.Cl |
规范 SMILES |
CC1=CC=CC=C1CC(C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


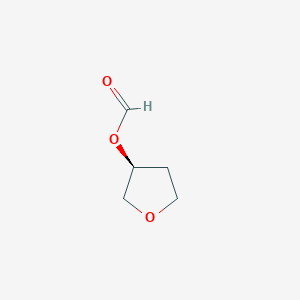
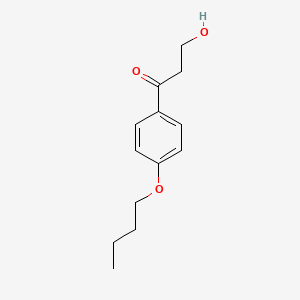
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
![Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-](/img/structure/B13434364.png)
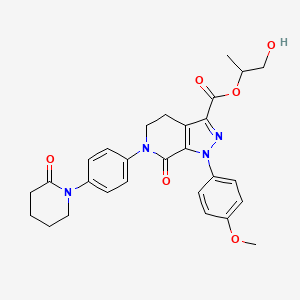
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B13434383.png)
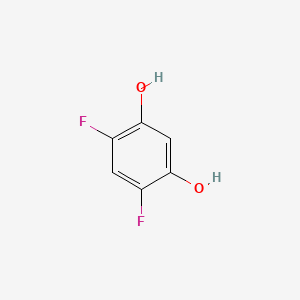
![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)


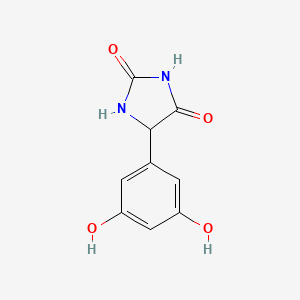
![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
